molecular formula C6H12O2 B3056796 (1R,2R)-2-methoxycyclopentan-1-ol CAS No. 7429-45-0

(1R,2R)-2-methoxycyclopentan-1-ol

Cat. No.: B3056796
CAS No.: 7429-45-0
M. Wt: 116.16 g/mol
InChI Key: YVXLDOASGKIXII-UHFFFAOYSA-N
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Description

“(1R,2R)-2-methoxycyclopentan-1-ol” is a chemical compound with the molecular formula C6H12O2 . It has a molecular weight of 116.16 g/mol . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H12O2/c1-8-6-4-2-3-5(6)7/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 . The InChI key is YVXLDOASGKIXII-PHDIDXHHSA-N .


Physical and Chemical Properties Analysis

“this compound” is a liquid . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Biological Activity

(1R,2R)-2-methoxycyclopentan-1-ol has been studied for its role in the synthesis of bicyclic σ receptor ligands with cytotoxic activity. The study explored the synthesis of these ligands from (R)- and (S)-glutamate, highlighting the high σ1 receptor affinity displayed by certain enantiomeric alcohols and diastereomeric methyl ethers. Notably, some of these synthesized compounds showed potent cell growth inhibition against human tumor cell lines, indicating their potential use in cancer therapy (Geiger et al., 2007).

Polymerization Initiators

Another study explored the role of certain diols, including (1R,2S,4r)-4-(2-methoxyphenyl)-1,2-diphenylcyclopentane-1,2-diol, as precatalyst activators for the ring-opening polymerization of cyclic esters. This suggests that this compound could have potential applications in polymer chemistry, particularly in the synthesis of polyesters through ring-opening polymerization (Komarov et al., 2019).

Cytotoxicity of C15 Polyketide Spiroketals

The compound has been used in the non-iterative asymmetric synthesis of C15 polyketide spiroketals, compounds that were later evaluated for their cytotoxicity against various cancer cell lines. The study provides an insight into the potential therapeutic applications of these compounds, emphasizing the role of this compound in their synthesis (Meilert et al., 2004).

Safety and Hazards

The compound has several hazard statements: H227, H315, H319, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (1R,2R)-2-methoxycyclopentan-1-ol can be achieved through a multi-step process involving the conversion of a starting material to an intermediate, which is then further transformed to the final product.", "Starting Materials": [ "Cyclopentadiene", "Methanol", "Sodium hydroxide", "Hydrogen peroxide", "Sodium borohydride", "Acetic acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methanol in the presence of sodium hydroxide to form (1R,2S)-2-methoxycyclopent-1-ene.", "Step 2: The intermediate is then oxidized with hydrogen peroxide to form (1R,2S)-2-methoxycyclopentan-1-ol.", "Step 3: The alcohol is then reduced with sodium borohydride in the presence of acetic acid to yield (1R,2R)-2-methoxycyclopentan-1-ol.", "Step 4: The product is purified by extraction with sodium chloride and water." ] }

CAS No.

7429-45-0

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

2-methoxycyclopentan-1-ol

InChI

InChI=1S/C6H12O2/c1-8-6-4-2-3-5(6)7/h5-7H,2-4H2,1H3

InChI Key

YVXLDOASGKIXII-UHFFFAOYSA-N

SMILES

COC1CCCC1O

Canonical SMILES

COC1CCCC1O

13051-91-7

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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